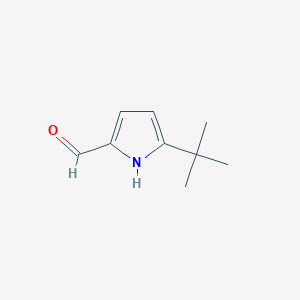

5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The tert-butyl group attached to the pyrrole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of tert-butylamine with a suitable aldehyde precursor under acidic or basic conditions. One common method is the condensation of tert-butylamine with 2-formylpyrrole in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the synthesis . These systems allow for precise control of reaction parameters, leading to higher yields and reduced waste.

Análisis De Reacciones Químicas

Types of Reactions: 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde is an organic compound with a pyrrole ring substituted with a tert-butyl group and an aldehyde functional group, making it useful in organic synthesis, medicinal chemistry, and materials science. The tert-butyl group enhances the molecule's lipophilicity and steric properties, making it a useful building block in synthetic chemistry.

Chemical Properties and Reactions

Key chemical properties of this compound include:

- Heterocyclic Compound It belongs to the class of heterocyclic compounds, specifically pyrroles, which are five-membered aromatic rings containing nitrogen.

- Reactivity The aldehyde functional group contributes to its chemical properties and potential biological activities.

- Lipophilicity and Steric Properties The tert-butyl substituent enhances the lipophilicity and steric properties of the molecule.

- Hydrophobic nature The hydrophobic nature of the tert-butyl group augments the overall hydrophobic character of the molecule, influencing its solubility in various solvents and making it suitable for non-polar environments, such as plastics and oils .

This compound can participate in various chemical reactions:

- Condensation reactions

- Alkylation

- Acylation

- Cycloaddition

Methods of Synthesis

Mecanismo De Acción

The mechanism of action of 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity . Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparación Con Compuestos Similares

5-Amino-pyrazoles: These compounds share a similar pyrrole ring structure but contain an amino group instead of an aldehyde group.

tert-Butyl-substituted indoles: These compounds have a similar tert-butyl group attached to an indole ring, which is structurally related to pyrrole.

Uniqueness: 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical transformations and its applications in diverse fields further highlight its uniqueness.

Actividad Biológica

5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound notable for its pyrrole ring structure, which is substituted with a tert-butyl group and an aldehyde functional group. This unique configuration imparts distinct chemical properties and biological activities, making it an interesting subject of study in medicinal chemistry and related fields.

This compound can be synthesized through various methodologies, typically involving the condensation of tert-butylamine with suitable aldehyde precursors under acidic or basic conditions. Common solvents used include dichloromethane or tetrahydrofuran to enhance solubility and reaction kinetics. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The tert-butyl group contributes steric hindrance, influencing the compound's binding affinity and selectivity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against various bacterial strains. For instance, pyrrole derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds in antibacterial drug development .

Antimalarial Activity

In the context of antimalarial research, pyrrole-based compounds have been investigated for their efficacy against Plasmodium falciparum. Some derivatives have demonstrated potent inhibitory effects on recombinant dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the malaria parasite's lifecycle. The most promising candidates exhibited IC50 values below 0.03 μM against PfDHODH, indicating strong potential for further development as antimalarial agents .

Research Findings and Case Studies

A comprehensive analysis of the biological activity of this compound reveals its versatility across various applications:

These findings underscore the potential of this compound in drug discovery and development.

Propiedades

IUPAC Name |

5-tert-butyl-1H-pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)8-5-4-7(6-11)10-8/h4-6,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJCNYKORDMSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.